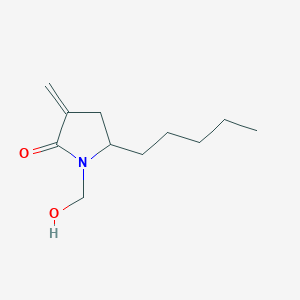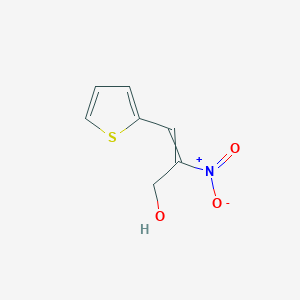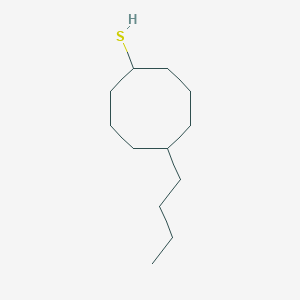![molecular formula C15H20N2O4 B14202825 2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate CAS No. 835627-60-6](/img/structure/B14202825.png)
2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate is an organic compound with the molecular formula C13H17NO4 This compound is characterized by the presence of an acetamido group, a methylphenyl group, and an acetylamino group, all linked to an ethyl acetate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate can be achieved through a multi-step process involving the acylation of 2-acetamido-4-methylphenol followed by esterification. The reaction typically involves the following steps:
Acylation: 2-Acetamido-4-methylphenol is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form the acylated intermediate.
Esterification: The acylated intermediate is then reacted with ethyl acetate in the presence of an acid catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can undergo reduction reactions, particularly at the acetamido and acetylamino groups, to form the corresponding amines.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for the reduction reactions.
Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Hydrolysis: The major products are 2-acetamido-4-methylphenol and ethyl acetate.
Reduction: The major products are the corresponding amines, such as 2-amino-4-methylphenol.
Substitution: The major products depend on the specific substitution reaction, such as nitro, sulfonyl, or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of prostaglandins, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate can be compared with other similar compounds, such as:
Paracetamol (Acetaminophen): This compound also contains an acetamido group and is widely used as an analgesic and antipyretic. this compound has a different structure and may exhibit distinct biological activities.
N-Acetyl-4-methylphenylalanine: This compound is structurally similar but contains an amino acid moiety, which imparts different chemical and biological properties.
Propiedades
Número CAS |
835627-60-6 |
|---|---|
Fórmula molecular |
C15H20N2O4 |
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
2-(2-acetamido-N-acetyl-4-methylanilino)ethyl acetate |
InChI |
InChI=1S/C15H20N2O4/c1-10-5-6-15(14(9-10)16-11(2)18)17(12(3)19)7-8-21-13(4)20/h5-6,9H,7-8H2,1-4H3,(H,16,18) |
Clave InChI |
HMBIXSHGBDWBOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N(CCOC(=O)C)C(=O)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Hexadecylamino)methyl]-2-methoxyphenol](/img/structure/B14202749.png)
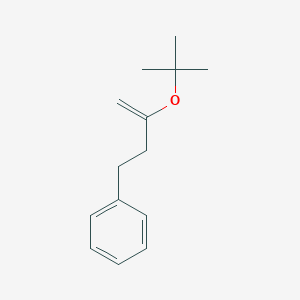


![tert-Butyl [methoxy(4-nitrophenyl)methyl]carbamate](/img/structure/B14202778.png)
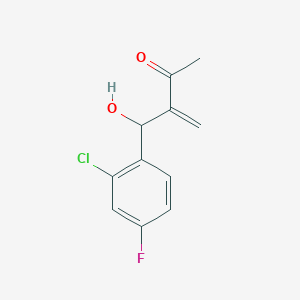

![{[2-(Hydroxyamino)-2-oxoethyl][(4-nitrophenyl)methyl]amino}acetic acid](/img/structure/B14202804.png)
![[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14202808.png)


